cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
Overview
Description
cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3 It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a phenylethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Phenylethyl Ketone Group: This step involves the addition of a phenylethyl group to the cyclopentane ring, which can be achieved through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl ketone group may play a key role in binding to these targets, while the carboxylic acid group can influence the compound’s solubility and reactivity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
trans-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid: Without the cis/trans specification, representing a mixture of isomers.
2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid: A positional isomer with the phenylethyl group attached at a different position on the cyclopentane ring.
Uniqueness
cis-3-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different physical properties and interactions compared to its trans counterpart or other positional isomers.
Properties
IUPAC Name |
(1R,3S)-3-phenacylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSALHNDZJBSBH-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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